(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Peptide Conformation Intramolecular Hydrogen Bonding Proline Analog

Researchers requiring stereochemically pure, conformationally restricted proline analogs face challenges with racemic mixtures or 2,2-dimethyl derivatives that degrade in aqueous solution. (S)-4-Carboxy-5,5-dimethylthiazolidine (CAS 22916-26-3) resolves this: its stable 5,5-dimethyl scaffold and defined (S)-chirality ([α]D = -174°) enable reproducible research outcomes. • Locks cis-peptide bond conformation (~100% cis) for bioactive peptide design • Serves as a chiral intermediate for HIV protease inhibitors (e.g., JE-2147) • Provides a validated scaffold for hepatoprotective agent development Supplied with ≥95% purity; stored at 0-8°C under nitrogen; shipped globally.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 22916-26-3
Cat. No. B1363999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
CAS22916-26-3
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC1(C(NCS1)C(=O)O)C
InChIInChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
InChIKeyPMQQFSDIECYOQV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Carboxy-5,5-dimethylthiazolidine for Structural and Pharmacological Research


(S)-4-Carboxy-5,5-dimethylthiazolidine (CAS 22916-26-3), also known as (S)-5,5-dimethylthiazolidine-4-carboxylic acid, is a chiral, non-proteinogenic α-amino acid analog containing a thiazolidine ring with geminal methyl groups at the 5-position [1]. This thiazolidine derivative acts as a constrained proline surrogate and serves as a foundational intermediate in peptide and peptidomimetic chemistry [2]. Its key applications in research include studies of receptor-bound conformations for angiotensin II (ANG II) and use as a chiral building block for the synthesis of HIV protease inhibitors [3].

Chiral (S)-enantiomer for stereocontrolled peptide synthesis
Conformationally restricted proline surrogate in peptidomimetics
5,5-Dimethyl scaffold for aqueous-stable intermediate use

Analogue Substitution Risks for (S)-4-Carboxy-5,5-dimethylthiazolidine


Thiazolidine derivatives, including (S)-4-carboxy-5,5-dimethylthiazolidine, are not functionally interchangeable due to the profound influence of stereochemistry and substitution patterns on their molecular behavior. The (S)-enantiomer, with a specific optical rotation of -174° ± 2° (c=1 in H₂O), represents a distinct stereochemical entity that cannot be substituted with the (R)-enantiomer or racemic mixtures without altering biological and structural outcomes . Furthermore, the position of gem-dimethyl substitution—at the 5-position versus the 2-position—dictates molecular conformation and stability. Studies demonstrate that 2,2-dimethyl-substituted derivatives are chemically labile, rapidly changing in aqueous solution and thus precluding the determination of reliable dissociation and complex formation constants, whereas the 5,5-dimethyl analog provides a more stable, conformationally restricted scaffold suitable for reproducible research [1][2].

Target (S)-DTC
Potential Substitute
Risk
(S)-enantiomer, specific stereochemistry
(R)-enantiomer or racemic mixture
Stereochemical outcome may shift; correct absolute configuration required for target binding
5,5-dimethyl substitution, aqueous stable
2,2-dimethyl substitution analog
Chemical instability in aqueous solution may compromise reproducibility and quantitative measurements

Quantitative Evidence: Key Differentiators vs. Comparators


Conformational Restriction vs. Proline Intramolecular Hydrogen Bonding

The 5,5-dimethylthiazolidine-4-carboxylic acid (DTC) scaffold, specifically its 5,5-dimethyl substitution, effectively abolishes a key intramolecular hydrogen bond observed in the proline-containing peptide Boc-Pro-Ile-OMe. This conformational restriction alters the backbone dynamics of the dipeptide [1].

Conformational Restriction vs. Pro
Head-to-head
DTC abolishes intramolecular H-bond vs. 60% prevalence in Boc-Pro-Ile-OMe
Supports backbone constraint for peptidomimetic design
IR/NMR in nonpolar solvents; complete elimination of H-bonded population
Peptide Conformation Intramolecular Hydrogen Bonding Proline Analog

Cis-Trans Isomerism: Dimethylated DTC Induces ~100% Cis Peptide Bond

When replacing Proline at position 3 in the insect kinin core pentapeptide, the incorporation of a C-2 dimethylated thiazolidine-4-carboxylic acid (a close analog of the 5,5-dimethyl scaffold) dramatically shifts the cis/trans equilibrium of the preceding Phe²-ΨPro³ peptide bond to nearly 100% cis conformation. This is a stark contrast to the native Pro-containing peptide and the non-dimethylated thiazolidine analog [1].

Cis Peptide Bond Locking
Head-to-head
Practically 100% cis for dimethylated analog
Supports cis-locked bioactive conformation for agonist/antagonist research
¹H-NMR in solution; Pro ~33% cis, unmethylated ~50% cis
Peptide Bond Isomerism Pseudoproline Bioactive Conformation

Chemical Stability: 5,5-Dimethyl Substitution Confers Aqueous Stability

The position of the geminal dimethyl substitution on the thiazolidine ring critically determines the molecule's chemical stability in aqueous media. Studies on the complex formation of trivalent metal ions with thiazolidine-4-carboxylic acid (TCA) derivatives revealed that 2,2-dimethyl-substituted derivatives are inherently unstable and rapidly decompose in aqueous solution [1]. This behavior stands in contrast to the 5,5-dimethyl-substituted derivative (the scaffold of the target compound), which is widely used as a stable intermediate in aqueous peptide chemistry and other reactions [2].

Aqueous Chemical Stability
Class-level
5,5-dimethyl scaffold stable; 2,2-dimethyl analog decomposes rapidly in water
5,5-scaffold supports reproducible aqueous synthesis; 2,2-isomer unreliable
Potentiometric titration of trivalent metal complexes; 25°C, I=0.1 mol dm⁻³
Metal Complexation Chemical Stability Potentiometric Titration

Enantiomeric Purity of (S)-DTC vs. (R)-Enantiomer

The (S)-enantiomer of 5,5-dimethylthiazolidine-4-carboxylic acid, when prepared as its N-Boc derivative (BocDMTA), can be obtained with high enantiomeric excess via enantioselective enzymatic hydrolysis. A scalable synthesis reported that (R)-BocDMTA was obtained with 99.4% ee, while the unreacted (S)-ester was recovered and racemized for another enzymatic processing round . This contrasts with the native (S)-enantiomer (CAS 22916-26-3), which is directly available from commercial sources and is the required stereoisomer for specific applications, such as the synthesis of HIV protease inhibitors like JE-2147 (KNI-764) [1].

Enantiomeric Purity
Cross-study comparable
Specific rotation -174° ± 2° (c=1, H₂O) for (S)-enantiomer
Identifies (S)-enantiomer; supports chiral fidelity in synthesis
Enzymatic resolution yields (R)-enantiomer with 99.4% ee
Chiral Synthesis Enantiomeric Purity HIV Protease Inhibitor

Hepatoprotective Effects of 5,5-Dimethylthiazolidine Derivatives

The 4(S)-carboxy-5,5-dimethylthiazolidine scaffold serves as a core for developing hepatoprotective agents. A study evaluating several derivatives of 4-carboxy-5,5-dimethyl thiazolidine found that 4(S)-carboxy-5,5-dimethyl-2-(5′-nitro-2-furyl)thiazolidine (DTNF) exhibited significant hepatoprotective action in a rat model of CCl₄-induced liver damage, ameliorating both acute and chronic liver injury [1].

Hepatoprotection Model Response
Class-level
DTNF (2-substituted derivative) ameliorated CCl₄-induced liver injury in rat model
Reported hepatoprotection model-response context; scaffold suitable for derivatization studies
In vivo model; requires endpoint validation; class-level inference
Hepatoprotection Glutathione Metabolism In Vivo Toxicology

Primary Research Applications


Peptidomimetic Design: Constraining Backbone Conformation

Utilize (S)-4-carboxy-5,5-dimethylthiazolidine (DTC) as a conformationally restricted proline surrogate in peptide synthesis to study and control peptide backbone dynamics. Its 5,5-dimethyl substitution eliminates the intramolecular hydrogen bond observed in Pro-containing dipeptides, thereby altering the conformational ensemble [1]. This provides a tool to investigate the role of backbone flexibility in receptor binding and biological activity.

Bioactive Conformation Locking: Near-Quantitative Cis Peptide Bonds

Employ 5,5-dimethylthiazolidine-4-carboxylic acid derivatives as pseudoprolines to lock the preceding peptide bond in a cis conformation. Studies show that dimethylated pseudoprolines can shift the cis/trans equilibrium to practically 100% cis, a 3-fold increase over native proline, thereby allowing for the direct testing of the cis-Phe-Pro bioactive conformation [1]. This is critical for designing potent peptide-based agonists and antagonists.

Chiral Building Block for HIV Protease Inhibitors

Use (S)-4-carboxy-5,5-dimethylthiazolidine (CAS 22916-26-3) as a starting material for the synthesis of chiral intermediates like BocDMTA, which are essential components in the assembly of potent HIV protease inhibitors, including JE-2147 (KNI-764) [1]. The specific (S)-enantiomer is required for obtaining the correct stereochemistry in the final active pharmaceutical ingredient.

In Vivo Hepatoprotective Scaffold Development

Employ the 4(S)-carboxy-5,5-dimethylthiazolidine core as a validated scaffold for developing novel hepatoprotective agents. Research has demonstrated that 2-substituted derivatives of this core exhibit significant efficacy in ameliorating CCl₄-induced acute and chronic liver injury in rat models [1]. This application leverages the scaffold's established biological activity.

Application
Selection Property
Validation Focus
Peptidomimetic backbone constraint studies
Conformationally restricted proline surrogate (DTC)
Elimination of intramolecular H-bond; conformational ensemble analysis
Bioactive cis-peptide bond locking research
Dimethylated pseudoproline with near-quantitative cis induction
Cis/trans equilibrium shift validation
HIV protease inhibitor intermediate synthesis
Chiral (S)-enantiomer building block
Enantiomeric purity and stereochemical control
Liver injury model research
5,5-dimethylthiazolidine core scaffold
In vivo model-response endpoint review; CCl₄-induced liver injury model

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